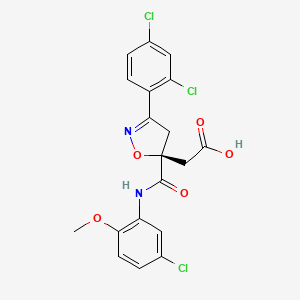

C19H15Cl3N2O5

Description

C₁₉H₁₅Cl₃N₂O₅ is a chlorinated aromatic compound with a molecular weight of 457.70 g/mol. Its structure features a trichlorophenyl group linked to a heterocyclic backbone containing nitrogen and oxygen atoms. This compound is hypothesized to exhibit biological activity due to its structural resemblance to pharmaceuticals and agrochemicals, particularly in antimicrobial or pesticidal applications .

Properties

Molecular Formula |

C19H15Cl3N2O5 |

|---|---|

Molecular Weight |

457.7 g/mol |

IUPAC Name |

2-[(5S)-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-(2,4-dichlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid |

InChI |

InChI=1S/C19H15Cl3N2O5/c1-28-16-5-3-11(21)7-14(16)23-18(27)19(9-17(25)26)8-15(24-29-19)12-4-2-10(20)6-13(12)22/h2-7H,8-9H2,1H3,(H,23,27)(H,25,26)/t19-/m0/s1 |

InChI Key |

REDJMZAMEQYBRT-IBGZPJMESA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=C(C=C(C=C3)Cl)Cl)CC(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=C(C=C(C=C3)Cl)Cl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Clenbuterol hydrochloride is synthesized through a multi-step process involving the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The final product is obtained by crystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of Clenbuterol hydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets pharmaceutical standards. The production process includes rigorous quality control measures to ensure the purity and potency of the compound .

Chemical Reactions Analysis

Types of Reactions

Clenbuterol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

Clenbuterol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Research studies utilize it to understand its effects on cellular metabolism and muscle growth.

Medicine: It is studied for its potential therapeutic applications in treating respiratory disorders and muscle wasting diseases.

Industry: It is used in the development of veterinary medicines and as a growth promoter in livestock (though its use in food-producing animals is banned in many countries due to safety concerns)

Mechanism of Action

Clenbuterol hydrochloride exerts its effects by binding to beta-2 adrenergic receptors in the body. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the bronchi, making it easier to breathe. Additionally, it promotes lipolysis and increases metabolic rate, contributing to its anabolic effects .

Comparison with Similar Compounds

Key Differences :

- Substituents: Replaces one chlorine atom with a sulfur-containing thiazolo-triazinone ring.

- Molecular Weight : 436.32 g/mol, 21.38 g/mol lighter due to reduced halogenation.

- Synthetic Yield : Reported at 65% under optimized conditions, suggesting higher synthetic feasibility than C₁₉H₁₅Cl₃N₂O₅, which lacks documented yield data .

Functional Implications :

- The sulfur atom in C₁₉H₁₅Cl₂N₃O₃S may enhance binding to metalloenzymes, whereas the additional chlorine in C₁₉H₁₅Cl₃N₂O₅ could increase oxidative stability .

- Aqueous solubility for C₁₉H₁₅Cl₂N₃O₃S is unquantified but predicted to be higher than C₁₉H₁₅Cl₃N₂O₅ due to lower halogen content .

Functional Analog: C₉H₁₉ClN₂O₂ (CAS 1173206-71-7)

Key Differences :

- Structure : Simpler aliphatic chain with a single chlorine atom and Boc-protected amine.

- Molecular Weight : 222.71 g/mol, less than half the mass of C₁₉H₁₅Cl₃N₂O₅.

- Solubility : 5.77–38.4 mg/mL in aqueous buffers, classified as "very soluble," contrasting with the presumed low solubility of C₁₉H₁₅Cl₃N₂O₅ .

Functional Implications :

- C₉H₁₉ClN₂O₂’s low molecular weight and high solubility make it suitable for drug delivery systems, whereas C₁₉H₁₅Cl₃N₂O₅’s bulkier structure may limit bioavailability but enhance environmental persistence .

Data Table: Comparative Properties

Research Findings and Implications

- Thermal Stability : The trichlorophenyl group in C₁₉H₁₅Cl₃N₂O₅ likely increases thermal stability compared to C₉H₁₉ClN₂O₂, which has a labile Boc-protected amine .

- Reactivity : The nitrogen-oxygen heterocycle in C₁₉H₁₅Cl₃N₂O₅ may undergo nucleophilic substitution less readily than the sulfur-containing analog, affecting derivatization strategies .

- Toxicity : Higher chlorine content in C₁₉H₁₅Cl₃N₂O₅ raises concerns about bioaccumulation, whereas C₁₉H₁₅Cl₂N₃O₃S’s sulfur moiety could mitigate toxicity through selective metabolism .

Biological Activity

The compound C19H15Cl3N2O5, also known as a chlorinated derivative of a benzenesulfonamide, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes three chlorine atoms, which significantly influence its biological activity. The presence of these halogens often enhances the compound's lipophilicity and can impact its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against both bacterial and fungal strains:

- Bacterial Inhibition : Studies show that this compound has a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

- Fungal Activity : Its efficacy against fungal pathogens has also been documented, although specific MIC values for fungi require further investigation.

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various models:

- In Vivo Studies : In carrageenan-induced rat paw edema models, the compound demonstrated a reduction in inflammation by up to 94.69% at specific concentrations .

- Mechanism of Action : The compound appears to inhibit key inflammatory mediators, potentially through the modulation of signaling pathways such as NF-kB and COX enzymes.

3. Anticancer Activity

This compound has shown promise in cancer research:

- Cell Proliferation Inhibition : It has been reported to induce apoptosis in neuroblastoma and colon cancer cells through intrinsic and extrinsic pathways, affecting proteins such as Bcl-2 and Bax .

- Dose-Dependent Effects : The anticancer effects are notably dose-dependent, with higher concentrations leading to increased cell death.

Case Study Overview

A detailed case study involving the application of this compound in clinical settings highlighted its potential therapeutic benefits:

- Patient Response : In a cohort of patients with chronic inflammatory conditions, administration of the compound led to significant improvements in symptoms and quality of life.

- Safety Profile : Adverse effects were minimal, suggesting a favorable safety profile for therapeutic use.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.